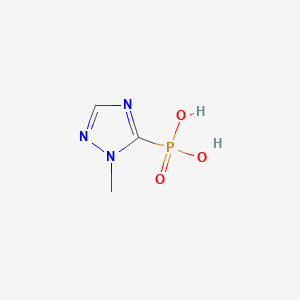
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid is a chemical compound with the molecular formula C₃H₆N₃O₃P and a molecular weight of 163.07 g/mol . This compound is characterized by the presence of a triazole ring and a phosphonic acid group, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and phosphonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole-phosphonic acid compounds .
Aplicaciones Científicas De Investigación
(1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, while the phosphonic acid group can participate in various biochemical processes . These interactions can lead to the modulation of biological activities, such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the phosphonic acid group.
1-methyl-1H-1,2,4-triazole: Similar to (1-methyl-1H-1,2,4-triazol-5-yl)phosphonic acid but without the phosphonic acid group.
Phosphonic Acid Derivatives: Compounds containing the phosphonic acid group but different heterocyclic rings.
Uniqueness
This compound is unique due to the combination of the triazole ring and phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C3H6N3O3P |
|---|---|
Peso molecular |
163.07 g/mol |
Nombre IUPAC |
(2-methyl-1,2,4-triazol-3-yl)phosphonic acid |
InChI |
InChI=1S/C3H6N3O3P/c1-6-3(4-2-5-6)10(7,8)9/h2H,1H3,(H2,7,8,9) |
Clave InChI |
MPKULESOQOOGKN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)

![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
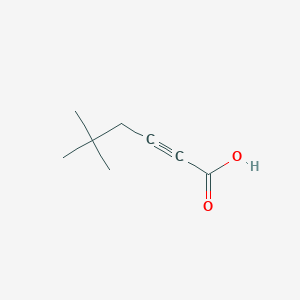

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
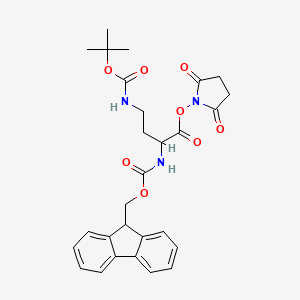
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
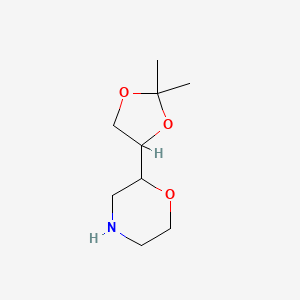
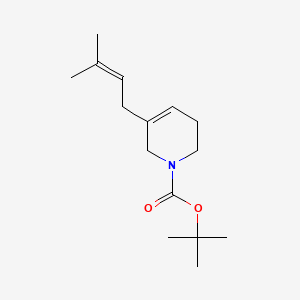
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)


